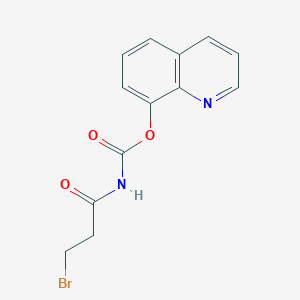

![molecular formula C16H13ClN2O5 B5560847 ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5560847.png)

ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the reaction of various benzoyl and nitrobenzoate derivatives with ethyl or other esters. For instance, Zheng-Bo Chen et al. (2006) describe the synthesis of a similar compound, ethyl 4-(2-chloro-4-nitrophenoxy)benzoate, via the reaction of ethyl 4-hydroxybenzoate and 1,2-dichloro-4-nitrobenzene in the presence of potassium hydroxide, showcasing a method that could potentially be adapted for the synthesis of ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate (Chen, Wu, Zhang, & Zhang, 2006).

Molecular Structure Analysis

The molecular structure of compounds closely related to ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate often reveals complex hydrogen bonding patterns and polarized molecular-electronic structures, as observed in studies by J. Portilla et al. (2007), where hydrogen bonds play a significant role in the molecular arrangement (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The chemical reactions of ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate and its derivatives are characterized by their interaction with various reagents leading to the formation of diverse compounds. The work of Karcı and Demirçalı (2006) on phenylazopyrimidone dyes, for example, demonstrates the reactivity of nitrobenzoate derivatives under different conditions, which could be extrapolated to understand the chemical behavior of ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate (Karcı & Demirçalı, 2006).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and crystal structure, are heavily influenced by their molecular arrangements and hydrogen bonding. K. Y. Yeong et al. (2018) provide insight into the crystal structure and hydrogen bonding of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, which shares structural similarities with ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate, offering clues about its physical characteristics (Yeong, Chia, Quah, & Tan, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various chemical groups and stability under different conditions, can be inferred from studies like those by Fang Qiao-yun (2012), which explore the synthesis technology and properties of related amino benzoate compounds, indicating the potential chemical behavior of ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate (Qiao-yun, 2012).

Wissenschaftliche Forschungsanwendungen

Continuous-Flow Synthesis in Pharmaceutical Applications

Ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate has implications in the pharmaceutical industry, particularly in the synthesis of local anesthetics such as Benzocaine. A study by França et al. (2020) demonstrates the application of continuous-flow synthesis for Benzocaine, showcasing the efficiency and optimization of productivity in pharmaceutical manufacturing processes. This approach yields high conversion and selectivity rates, emphasizing the relevance of ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate derivatives in enhancing the synthesis methodologies for local anesthetics (França, Leão, & de Souza, 2020).

Synthesis of Azo Dyes and Pigments

The compound is also pivotal in the synthesis of azo dyes and pigments, as demonstrated by Karcı and Demirçalı (2006). Their work involved the efficient synthesis of phenylazopyrimidone dyes by linking various anilines to 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, showcasing the versatility of ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate derivatives in creating novel dyes with potential applications in textiles and materials science (Karcı & Demirçalı, 2006).

Antifungal and Aflatoxin Inhibition

Research on the effects of various benzoyl derivatives, including ethyl aminobenzoate, on Aspergillus growth and aflatoxin release highlights the potential antifungal applications of these compounds. Chipley and Uraih (1980) found that methyl and ethyl benzoate derivatives effectively reduce mycelial growth and aflatoxin release, suggesting a role for ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate derivatives in developing fungicides or preservatives (Chipley & Uraih, 1980).

Synthesis Technology Improvement

Fang Qiao-yun (2012) optimized the synthesis technology for ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, starting from ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate. This work not only improves the synthesis efficiency but also highlights the industrial application potential of such compounds in producing high-value chemicals (Fang, 2012).

Eigenschaften

IUPAC Name |

ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O5/c1-2-24-16(21)10-3-5-11(6-4-10)18-15(20)13-8-7-12(19(22)23)9-14(13)17/h3-9H,2H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRROJKBHPSQBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((2-chloro-4-nitrobenzoyl)amino)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5560782.png)

![2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560789.png)

![N-{(3S*,4R*)-1-[(4-fluoro-2-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5560790.png)

![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)

![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)

phosphinic acid](/img/structure/B5560808.png)

![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)butyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5560820.png)

![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)

![methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5560837.png)

![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)